molecular formula C10H9N5 B2601671 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile CAS No. 1154264-34-2

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile

Cat. No.: B2601671
CAS No.: 1154264-34-2
M. Wt: 199.217
InChI Key: KFQDUHDAJVQMRD-UHFFFAOYSA-N
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Description

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a cyano group and an amino group linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile typically involves the reaction of 6-chloropyridine-3-carbonitrile with 1-methyl-1H-pyrazol-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the cyano group to amine or other functional groups.

    Substitution: Alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 6-amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 3-(1-methyl-1H-pyrazol-4-yl)pyridine

Uniqueness

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a cyano group and a pyrazole ring with an amino group makes it a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

6-[(1-methylpyrazol-4-yl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-15-7-9(6-13-15)14-10-3-2-8(4-11)5-12-10/h2-3,5-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQDUHDAJVQMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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